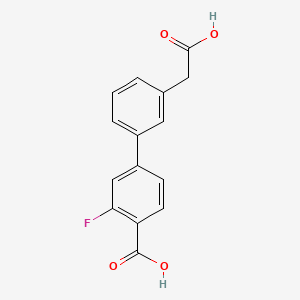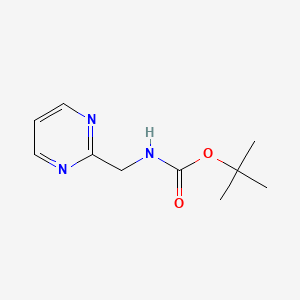
2-(Boc-aminomethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-aminomethyl)pyrimidine is a chemical compound with the molecular formula C10H15N3O2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(OC(NCC1=NC=CC=N1)=O)(C)C . The InChI representation is 1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14) .
Aplicaciones Científicas De Investigación
Anticancer Applications
Pyrimidine derivatives have been extensively studied for their anticancer properties. A review focusing on patent literature from 2009 to 2014 highlights the anticancer potential of pyrimidines incorporated into diverse scaffolds. These compounds have shown to exert cell-killing effects through various mechanisms, indicating their ability to interact with different enzymes, targets, and receptors. This comprehensive analysis underscores the promising activity of pyrimidine-based scaffolds, positioning them as potential future drug candidates in oncology (Kaur et al., 2014).
Anti-inflammatory and Analgesic Properties
Recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives have been summarized, revealing their potential as anti-inflammatory agents. Pyrimidines have shown inhibitory responses against the expression and activities of critical inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α, among others. This review provides insights into the potent anti-inflammatory effects of numerous pyrimidines and suggests directions for future research to develop new anti-inflammatory agents based on pyrimidine derivatives (Rashid et al., 2021).
Neurological Disorders and Alzheimer's Disease
Exploration into the structure-activity relationships of pyrimidine derivatives has also extended to their biological activity in treating neurological disorders, including Alzheimer's disease. The study of pyrimidine derivatives has concluded that the position of substituents in the pyrimidine nucleus greatly influences their biological activities, showcasing their potential in treating a range of diseases from microbial infections to neurological conditions (Natarajan et al., 2022).
Versatility in Drug Development
A comprehensive review on pyrimidine analogs elucidates their versatility and broad-spectrum activities, including anticancer, antiviral, and antibacterial properties. This review emphasizes the clinical relevance of pyrimidine-containing drugs and the synthesis and biological activities of potential pyrimidine analogs, highlighting their significance as a scaffold for drug discovery (JeelanBasha et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives play a critical role in cellular metabolism, serving as activated precursors of rna and dna .
Mode of Action
It is known that pyrimidine derivatives interact with their targets to influence cellular processes .
Biochemical Pathways
Pyrimidine nucleotides are known to play a critical role in cellular metabolism, serving as activated precursors of rna and dna, and contributing to the assembly of cell membranes .
Result of Action
It is known that pyrimidine derivatives can have significant impacts on cellular processes .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
It is not yet clear how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 2-(Boc-aminomethyl)pyrimidine over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues .
Propiedades
IUPAC Name |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOFDWCPZCHHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857490 |
Source


|
| Record name | tert-Butyl [(pyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260843-26-2 |
Source


|
| Record name | tert-Butyl [(pyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





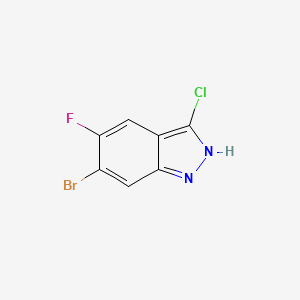
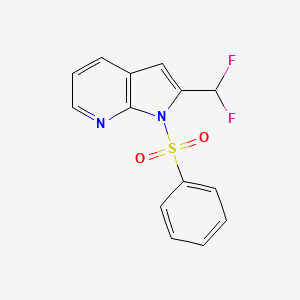
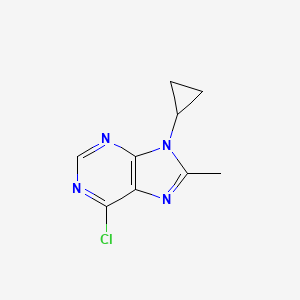
![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)
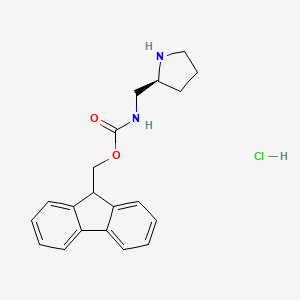
![Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B578479.png)

![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)

